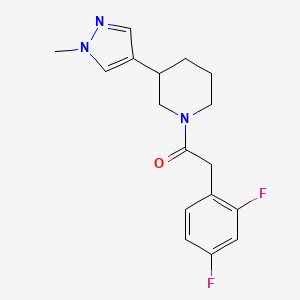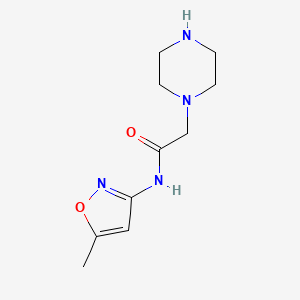![molecular formula C18H13N3O3 B2557080 4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoesäure CAS No. 406930-43-6](/img/structure/B2557080.png)
4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a benzofuro[3,2-d]pyrimidine core, which is fused with a benzoic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers study the compound’s interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic effects.
Material Science: The compound’s properties are explored for applications in material science, such as the development of novel polymers and nanomaterials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine core.
Amination Reaction:
Coupling with Benzoic Acid: The final step involves the coupling of the aminated benzofuro[3,2-d]pyrimidine intermediate with benzoic acid or its derivatives using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of 4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis and continuous flow chemistry may be employed to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Wirkmechanismus
The mechanism of action of 4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid: This compound shares a similar core structure but differs in the substitution pattern on the aromatic rings.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar heterocyclic core and are investigated for their biological activities.
Indole Derivatives: Compounds with an indole core exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid is unique due to its specific substitution pattern and the presence of both benzofuro[3,2-d]pyrimidine and benzoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Eigenschaften
IUPAC Name |
4-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-10-19-15-13-4-2-3-5-14(13)24-16(15)17(20-10)21-12-8-6-11(7-9-12)18(22)23/h2-9H,1H3,(H,22,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJKDAFECGXWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC3=CC=C(C=C3)C(=O)O)OC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N'-[(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B2556998.png)
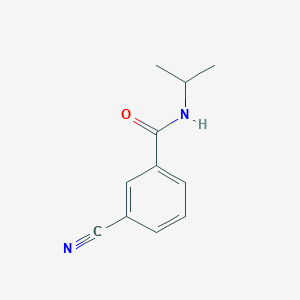

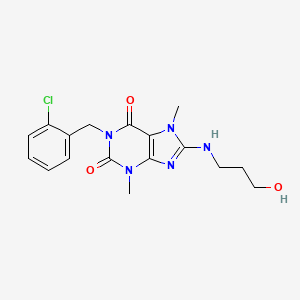



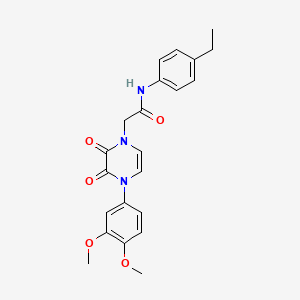
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2557009.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2557016.png)
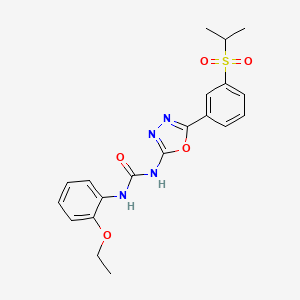
![2-amino-N-cyclopentyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2557018.png)
